3-(3-Chlorothiophen-2-yl)propanoicacid

説明

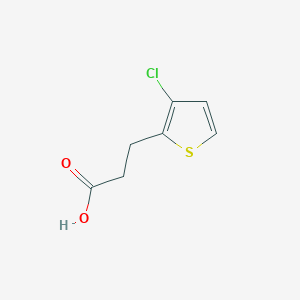

3-(3-Chlorothiophen-2-yl)propanoic acid is a carboxylic acid derivative featuring a thiophene ring substituted with a chlorine atom at the 3-position and a propanoic acid moiety at the 2-position. Thiophene, a sulfur-containing aromatic heterocycle, confers unique electronic properties due to its electron-rich nature, while the chlorine substituent enhances electrophilicity and influences intermolecular interactions. This compound is of interest in medicinal chemistry and materials science, particularly as a precursor for synthesizing bioactive molecules or polymers.

特性

分子式 |

C7H7ClO2S |

|---|---|

分子量 |

190.65 g/mol |

IUPAC名 |

3-(3-chlorothiophen-2-yl)propanoic acid |

InChI |

InChI=1S/C7H7ClO2S/c8-5-3-4-11-6(5)1-2-7(9)10/h3-4H,1-2H2,(H,9,10) |

InChIキー |

MHCBWABUTFPNJH-UHFFFAOYSA-N |

正規SMILES |

C1=CSC(=C1Cl)CCC(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorothiophen-2-yl)propanoic acid typically involves the chlorination of thiophene followed by a series of reactions to introduce the propanoic acid group. One common method includes:

Chlorination of Thiophene: Thiophene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to produce 3-chlorothiophene.

Friedel-Crafts Acylation: The 3-chlorothiophene undergoes Friedel-Crafts acylation with propanoic acid chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield 3-(3-Chlorothiophen-2-yl)propanoic acid.

Industrial Production Methods

Industrial production of 3-(3-Chlorothiophen-2-yl)propanoic acid may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

化学反応の分析

Types of Reactions

3-(3-Chlorothiophen-2-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the chlorinated position, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols, sodium hydroxide (NaOH)

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Amino or thiol derivatives

科学的研究の応用

3-(3-Chlorothiophen-2-yl)propanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

作用機序

The mechanism of action of 3-(3-Chlorothiophen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in inflammation or microbial growth, leading to its potential therapeutic effects.

類似化合物との比較

Structural and Functional Group Analysis

The following table summarizes key structural features, synthesis methods, and biological activities of 3-(3-Chlorothiophen-2-yl)propanoic acid and its analogs:

生物活性

3-(3-Chlorothiophen-2-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of 3-(3-Chlorothiophen-2-yl)propanoic acid features a propanoic acid backbone with a chlorothiophene ring. Its molecular formula is with a molecular weight of approximately 206.68 g/mol. The presence of the chlorine atom on the thiophene ring is significant as it influences the compound's reactivity and biological interactions.

The mechanism of action for 3-(3-Chlorothiophen-2-yl)propanoic acid involves its interaction with various molecular targets, including enzymes and receptors. Research suggests that it may modulate biochemical processes through these interactions, although the precise pathways remain under investigation.

Antimicrobial Activity

Studies have indicated that 3-(3-Chlorothiophen-2-yl)propanoic acid exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth. The compound's structural features contribute to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has shown potential as an anti-inflammatory agent. Research indicates that it may inhibit pro-inflammatory cytokines and modulate inflammatory pathways, making it a candidate for further development in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the differences in biological activity among structurally similar compounds:

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| 3-(2-Chlorothiophen-3-yl)propanoic acid | Moderate antimicrobial activity | Different chlorine substitution |

| 3-(4-Chlorothiophen-2-yl)propanoic acid | Low anti-inflammatory activity | Varying position of chlorine |

| 3-(3-Chlorothiophen-2-yl)propanoic acid | Significant antimicrobial & anti-inflammatory properties | Unique substitution pattern |

Case Studies

Several case studies have explored the biological effects of 3-(3-Chlorothiophen-2-yl)propanoic acid:

-

Case Study on Antimicrobial Efficacy:

A study conducted on the efficacy of this compound against Staphylococcus aureus showed a significant reduction in bacterial counts when treated with varying concentrations of 3-(3-Chlorothiophen-2-yl)propanoic acid. The results indicated a dose-dependent response, supporting its potential use as an antimicrobial agent. -

Case Study on Inflammatory Response:

Another study investigated the impact of this compound on lipopolysaccharide-induced inflammation in murine macrophages. The findings revealed that treatment with 3-(3-Chlorothiophen-2-yl)propanoic acid led to decreased levels of TNF-alpha and IL-6, suggesting its role in mitigating inflammatory responses.

Research Findings

Recent research has focused on synthesizing derivatives of 3-(3-Chlorothiophen-2-yl)propanoic acid to enhance its biological activity. Modifications to the thiophene ring or propanoic acid backbone have resulted in compounds with improved potency against specific targets.

Summary of Findings

| Study Focus | Findings |

|---|---|

| Antimicrobial Testing | Effective against multiple bacterial strains |

| Anti-inflammatory Response | Decreased cytokine levels in macrophages |

| Derivative Synthesis | Enhanced biological activity observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。